![molecular formula C16H17NO2 B8178744 4-(3-Methylphenyl)-L-phenylalanine CAS No. 1241680-67-0](/img/structure/B8178744.png)
4-(3-Methylphenyl)-L-phenylalanine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and common uses. For example, a similar compound, [4-(3-Methylphenyl)phenyl]acetic acid, has the linear formula C15H14O2 .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. For instance, the synthesis of a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope- none (MPNP), was detailed in a study .Molecular Structure Analysis
This involves the use of various spectroscopic techniques to determine the structure of the compound. A study on a related compound, m-MTDATA, used PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. For example, the decomposition process of a related compound, 4,4′-azobis (4-cyanovaleric acid), was studied using thermal analysis methods .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, etc. For example, the physical properties of a related compound, Azorubine, were studied using various techniques .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-[4-(3-methylphenyl)phenyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-3-2-4-14(9-11)13-7-5-12(6-8-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPCDWTKTUSBB-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210620 | |
Record name | (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-L-phenylalanine | |
CAS RN |
1241680-67-0 | |
Record name | (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241680-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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